molecular formula C8H10N2O6S B3549806 6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid CAS No. 89159-35-3

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid

Cat. No.: B3549806
CAS No.: 89159-35-3
M. Wt: 262.24 g/mol
InChI Key: NBUHRWLUMCLCIF-UHFFFAOYSA-N
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Description

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of sulfuric acid in its structure suggests its potential use in various chemical reactions and industrial applications.

Properties

IUPAC Name

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.H2O4S/c1-4-2-5-3-9-7(11)6(5)8(12)10-4;1-5(2,3)4/h2H,3H2,1H3,(H,9,11)(H,10,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUHRWLUMCLCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)NC2)C(=O)N1.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89159-35-3
Record name 1H-Pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione, 6-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89159-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with sulfuric acid . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of sulfuric acid as a reagent in the synthesis process is crucial for achieving the desired chemical structure.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application, such as inhibiting topoisomerase I in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione is unique due to its specific substitution pattern and the presence of sulfuric acid, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications in multiple fields highlights its significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid
Reactant of Route 2
6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione;sulfuric acid

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